Enhanced Lipophilicity (XLogP3) Directly Differentiates 2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole from 2-(Methylthio) and 2-(Ethylthio) Analogs
The target compound, 2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole, exhibits a computed XLogP3 value of 3.6 [1]. This is substantially higher than the XLogP3 values reported for its closest 2-thioether analogs: 1-methyl-2-(methylthio)-1H-benzimidazole, which has a reported logP of -0.292 , and 2-(ethylthio)-1-methyl-1H-benzo[d]imidazole, which has a reported logP of approximately 0.6 . The greater than 3 log-unit increase in lipophilicity is a direct consequence of the benzylthio substitution and is a key differentiator for procurement when membrane permeation is a critical assay parameter.
| Evidence Dimension | Computed lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 1-methyl-2-(methylthio)-1H-benzimidazole (logP = -0.292); 2-(ethylthio)-1-methyl-1H-benzo[d]imidazole (logP ≈ 0.6) |
| Quantified Difference | ΔlogP ≥ 3.0 compared to methylthio analog; ΔlogP ≈ 3.0 compared to ethylthio analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; vendor-reported logP for comparators |
Why This Matters
A higher logP value directly correlates with increased membrane permeability, which is a critical selection criterion for compounds intended for cell-based assays or in vivo studies requiring passive diffusion.
- [1] PubChem Compound Summary for CID 726512, 2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole. National Center for Biotechnology Information. View Source
